4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a hydroxybenzylidene group, a methyl group, and a phenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazine ring.
3-Methyl-6-phenyl-1,2,4-triazin-5(4H)-one: A triazine derivative without the hydroxybenzylidene group.
4-Hydroxyphenylacetic acid: Contains a hydroxybenzylidene group but differs in the rest of the structure
Uniqueness
4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its combination of functional groups and the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14N4O2/c1-12-19-20-16(14-5-3-2-4-6-14)17(23)21(12)18-11-13-7-9-15(22)10-8-13/h2-11,22H,1H3/b18-11+ |
InChI Key |
MWABCDPANXBHGG-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=NN=C(C(=O)N1/N=C/C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(=O)N1N=CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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